molecular formula C13H18O B1657358 2-(4-isobutylphenyl)-2-methyloxirane CAS No. 56374-24-4

2-(4-isobutylphenyl)-2-methyloxirane

Cat. No.: B1657358
CAS No.: 56374-24-4
M. Wt: 190.28 g/mol
InChI Key: HUQRIMBWHODUKL-UHFFFAOYSA-N
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Description

2-(4-isobutylphenyl)-2-methyloxirane is an organic compound with the molecular formula C13H18O. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a phenyl group substituted with an isobutyl group and a methyl group on the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isobutylphenyl)-2-methyloxirane typically involves the epoxidation of the corresponding alkene. One common method is the reaction of 2-methyl-2-[4-(2-methylpropyl)phenyl]propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the use of large-scale epoxidation processes. These processes often involve the use of catalysts, such as titanium silicalite-1 (TS-1), to enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-isobutylphenyl)-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers .

Scientific Research Applications

2-(4-isobutylphenyl)-2-methyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-isobutylphenyl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-isobutylphenyl)-2-methyloxirane is unique due to the presence of both a phenyl group and an isobutyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

56374-24-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-2-[4-(2-methylpropyl)phenyl]oxirane

InChI

InChI=1S/C13H18O/c1-10(2)8-11-4-6-12(7-5-11)13(3)9-14-13/h4-7,10H,8-9H2,1-3H3

InChI Key

HUQRIMBWHODUKL-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2(CO2)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(CO2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

24.8 g (0.2 mole) of thioanisole was heated to 90° C. with stirring, 27.8 g (0.22 mole) of dimethyl sulfate was added thereto at 90°-95° C. over a period of 30 minutes and stirred for another 30 minutes at the same temperature. To the reaction mixture, 100 ml of toluene was added portionwise so as to maintain the temperature above 80° C. and then the mixture was cooled gradually with stirring to afford a suspension of phenyldimethylsulfonium methylsulfate in quantititative yield. To the suspension, 26.4 g (0.15 mole) of p-isobutylacetophenone and 16.0 g (0.4 mole) of powdered sodium hydroxide was added and the mixture was stirred for 8 hours at 50° C. The reaction mixture was worked up in the same manner as described in Example 6 to afford 24.7 g of 2-(4-isobutylphenyl)-1,2-epoxypropane in 86.7% yield.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
phenyldimethylsulfonium methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
26.4 g
Type
reactant
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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